5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]oxazol-2(3H)-one core structure, which is functionalized with a sulfonyl group and a piperidin-1-yl moiety linked to a 6-methylpyridazin-3-yl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the benzo[d]oxazol-2(3H)-one core: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the sulfonyl group: The benzo[d]oxazol-2(3H)-one core is then reacted with a sulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Attachment of the piperidin-1-yl moiety: The sulfonylated benzo[d]oxazol-2(3H)-one is further reacted with a piperidine derivative under nucleophilic substitution conditions.
Coupling with the 6-methylpyridazin-3-yl group: Finally, the piperidin-1-yl intermediate is coupled with a 6-methylpyridazin-3-yl halide or similar derivative using a suitable coupling reagent, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonyl and piperidine-containing compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is not well-documented in the literature. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and piperidine moieties. These interactions could modulate biological pathways and produce various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: These compounds share some structural similarities and have been studied for their antimicrobial activities.
Pyridazine derivatives: Compounds containing the pyridazine ring, like the 6-methylpyridazin-3-yl group in our compound, are known for their kinase inhibitory activities.
5-amino-pyrazoles: These compounds are also versatile reagents in organic synthesis and have shown biological activity.
Uniqueness
5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is unique due to its combination of a benzo[d]oxazol-2(3H)-one core with a sulfonyl group and a piperidin-1-yl moiety linked to a 6-methylpyridazin-3-yl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-11-4-7-16(20-19-11)25-12-3-2-8-21(10-12)27(23,24)13-5-6-15-14(9-13)18-17(22)26-15/h4-7,9,12H,2-3,8,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTKHFHXXSWLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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